molecular formula C13H14F3N3S B460448 2-(trifluoromethyl)benzyl N'-cyano-N-isopropylimidothiocarbamate CAS No. 445385-79-5

2-(trifluoromethyl)benzyl N'-cyano-N-isopropylimidothiocarbamate

Cat. No.: B460448
CAS No.: 445385-79-5
M. Wt: 301.33g/mol
InChI Key: ZSOPWGRDRGMKIO-UHFFFAOYSA-N
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Description

[2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenyl ring, and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate typically involves multiple steps. One common method starts with the preparation of the [2-(trifluoromethyl)phenyl]methyl halide, which is then reacted with an isocyanate derivative to form the carbamimidothioate structure. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a primary amine.

Scientific Research Applications

Chemistry

In chemistry, [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate could be explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs that target specific molecular pathways.

Industry

In industrial applications, this compound might be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the cyano group may participate in hydrogen bonding or other interactions that stabilize the compound-target complex. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-methylcarbamimidothioate
  • [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-ethylcarbamimidothioate
  • [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-butylcarbamimidothioate

Uniqueness

Compared to similar compounds, [2-(trifluoromethyl)phenyl]methyl N-cyano-N’-propan-2-ylcarbamimidothioate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the isopropyl group, for example, may influence the compound’s solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

445385-79-5

Molecular Formula

C13H14F3N3S

Molecular Weight

301.33g/mol

IUPAC Name

[2-(trifluoromethyl)phenyl]methyl N-cyano-N'-propan-2-ylcarbamimidothioate

InChI

InChI=1S/C13H14F3N3S/c1-9(2)19-12(18-8-17)20-7-10-5-3-4-6-11(10)13(14,15)16/h3-6,9H,7H2,1-2H3,(H,18,19)

InChI Key

ZSOPWGRDRGMKIO-UHFFFAOYSA-N

SMILES

CC(C)N=C(NC#N)SCC1=CC=CC=C1C(F)(F)F

Canonical SMILES

CC(C)N=C(NC#N)SCC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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